Home > Products > Screening Compounds P64897 > 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione
1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione -

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-5873364
CAS Number:
Molecular Formula: C16H13N5O2
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(1,3-Dioxolan-2-ylmeth­yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Doxofylline)

Relevance: Doxofylline shares the core xanthine structure (3,7-dihydro-purine-2,6-dione) with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds have methyl substitutions at positions 1 and 3. The difference lies in the substituent at position 7. While Doxofylline features a 1,3-dioxolan-2-ylmethyl group, the main compound has a 4-quinolinyl group at that position. This structural similarity suggests that both compounds might exhibit similar binding affinities or pharmacological activities related to the xanthine core. [, , , ]

1,3-Dimethyl-7H-Purine-2,6-Dione (Theophylline)

Compound Description: Theophylline is a naturally occurring xanthine alkaloid found in tea and coffee. It is clinically used as a bronchodilator, primarily for treating asthma and other respiratory diseases. Research on Theophylline explores its molecular structure, vibrational spectra, hydrogen bonding, and electronic properties to understand its bioactivity. []

Relevance: Theophylline represents the core structure of both Doxofylline and 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. It possesses the same 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione framework, making it a fundamental structural analog. The variations in substituents at position 7 in Doxofylline and the main compound stem from modifications to this core Theophylline structure. [, , , ]

3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a theophylline derivative with a 5-oxohexyl group attached to the nitrogen at position 1. The reported research focuses on determining its crystal structure, particularly in a co-crystallized form with 4-hydroxybenzoic acid. []

Relevance: This compound shares the core 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. The difference lies in the substituent at position 1, with the related compound having a 5-oxohexyl group instead of a methyl group. This structural similarity highlights the variations possible on the purine core while maintaining the central pharmacophore. []

8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Compound Description: This compound is another theophylline analog with chlorine at position 8 and an ethyl group at position 7. The research focuses on determining its crystal structure and refining its structural parameters. []

Relevance: This compound shares the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core structure with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione, highlighting the potential for substitutions at positions 7 and 8 of the purine scaffold. While the main compound features a 4-quinolinyl group at position 8 and a methyl group at position 7, this related compound demonstrates alternative modifications at these positions. []

8-(Dicyclopropylmethyl)-1,3-dipropylxanthine

Relevance: This compound shares the core xanthine structure with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. The structural differences lie in the alkyl substituents at positions 1, 3, and 8. Despite these variations, its potent A1 receptor antagonism activity suggests that modifications at position 8 can significantly influence the pharmacological profile of xanthine derivatives. This information is valuable when considering potential structure-activity relationships for 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione and its interactions with adenosine receptors. []

8‐(Noradamantan‐3‐yl)‐1,3‐dipropylxanthine (KW-3902)

Relevance: This compound shares the core xanthine structure and the propyl substitutions at positions 1 and 3 with 8-(dicyclopropylmethyl)-1,3-dipropylxanthine. Both compounds differ in the substituent at position 8, with KW-3902 possessing a bulkier noradamantyl group. This comparison emphasizes the significant impact of the substituent at position 8 on the adenosine receptor selectivity profile of xanthine derivatives, suggesting that 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione's 4-quinolinyl group at position 8 might also contribute to a distinct pharmacological activity profile. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione framework with 1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione. The difference lies in the substituents at positions 7 and 8. While the main compound has a 4-quinolinyl group at position 8 and a methyl group at position 7, this potential MTase inhibitor showcases a different substitution pattern. This comparison emphasizes the versatility of the purine core for accommodating various substituents and its potential application in diverse therapeutic areas. []

Properties

Product Name

1,3-dimethyl-8-(4-quinolinyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-8-quinolin-4-yl-7H-purine-2,6-dione

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C16H13N5O2/c1-20-14-12(15(22)21(2)16(20)23)18-13(19-14)10-7-8-17-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,18,19)

InChI Key

WIBJEHQIUUUTAZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC4=CC=CC=C34

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC4=CC=CC=C34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.